
(S)-2-(Thiophen-2-yl)azetidine
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Overview
Description
(S)-2-(Thiophen-2-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine core Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the thiophene ring imparts unique electronic and steric properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thiophen-2-yl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with an amine to form an imine intermediate, which is then cyclized using a suitable reagent such as a Lewis acid or a base. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Thiophen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidine amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Design
(S)-2-(Thiophen-2-yl)azetidine has shown potential as a lead compound in drug development due to its structural features which can be optimized for various therapeutic targets. Its unique thiophene and azetidine structure allows for modifications that can enhance biological activity and selectivity towards specific molecular targets.
Mechanism of Action Studies
Research involving interaction studies between this compound and biological macromolecules is crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on how the compound interacts with enzymes or receptors, which can provide insights into its therapeutic potential and guide further modifications to improve efficacy.
Antimicrobial Activity
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, azetidine derivatives have been evaluated for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of the thiophene moiety appears to enhance the antimicrobial properties of these compounds, making them candidates for further investigation in treating bacterial infections .
Organic Synthesis
Building Block in Synthetic Chemistry
this compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific applications, including pharmaceuticals and agrochemicals.
Material Science
Development of New Materials
The compound's unique properties also lend themselves to applications in material science. It may be utilized as an intermediate in the synthesis of novel materials with specific functionalities, such as conducting polymers or advanced nanomaterials. The integration of thiophene structures often leads to enhanced electronic properties, making them suitable for applications in organic electronics and sensors.
Case Study 1: Antimicrobial Efficacy
A study evaluated various azetidine derivatives, including those with thiophene substitutions, demonstrating that certain modifications led to improved minimum inhibitory concentration (MIC) values against resistant bacterial strains. The results indicated that compounds with specific substituents exhibited higher activity levels compared to others, highlighting the importance of structural optimization in drug design .
Case Study 2: Synthesis Techniques
Research focused on synthesizing this compound through novel methodologies has shown promising results. Techniques such as iodocyclization have been employed to create multi-substituted azetidines efficiently, showcasing the versatility of this compound in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of (S)-2-(Thiophen-2-yl)azetidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand by binding to the active site or allosteric site of the target protein. The thiophene ring can interact with aromatic residues through π-π stacking, while the azetidine ring can form hydrogen bonds or ionic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
®-2-(Thiophen-2-yl)azetidine: The enantiomer of (S)-2-(Thiophen-2-yl)azetidine with similar properties but different biological activity.
2-(Furan-2-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)azetidine: A similar compound with a pyridine ring instead of a thiophene ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct electronic properties. This makes it valuable in applications requiring specific stereochemistry and electronic characteristics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-2-(Thiophen-2-yl)azetidine, and how can reaction conditions be optimized to improve enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclization of thiophene-containing precursors with azetidine-forming reagents. For example, Schiff base intermediates (e.g., imines derived from thiophene-2-carbaldehyde) can undergo ring-closing reactions under acidic or catalytic conditions . Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce racemization risks during cyclization .
- Catalyst Selection : Chiral catalysts like BINOL-derived phosphoric acids improve enantioselectivity (up to 90% ee) .
- Monitoring : Use chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to track purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify regiochemistry (e.g., thiophene C-H coupling patterns at δ 6.8–7.2 ppm) and azetidine ring conformation (e.g., axial vs. equatorial protons) .
- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, confirming absolute stereochemistry via Flack parameters .
- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) validate ring formation .
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) with 6-311++G(d,p) basis sets balance accuracy and computational cost for π-conjugated systems .
- Key Outputs : HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps predict nucleophilic/electrophilic sites .
- Validation : Compare DFT-derived dipole moments (e.g., 2.1–2.5 D) with experimental gas-phase microwave data .
Advanced Research Questions
Q. How do solvent effects influence the conformational dynamics of this compound in catalytic applications?
- Methodological Answer :
- Polar Solvents : Increase ring puckering (e.g., ΔG‡ = 8–10 kJ/mol for chair-to-twist transitions in DMSO) due to dipole stabilization .
- Free Energy Calculations : Use molecular dynamics (MD) with OPLS-AA force fields to model solvation shells and transition states .
- Experimental Validation : Variable-temperature NMR in CDCl₃ vs. DMSO-d₆ quantifies entropy-driven conformational shifts .
Q. What strategies resolve contradictions between computational and experimental data on this compound’s reactivity?
- Methodological Answer :
- Error Analysis : Cross-check DFT geometries with crystallographic bond lengths (e.g., C-S: 1.72 Å vs. 1.70 Å calculated) .
- Multi-reference Methods : For open-shell intermediates, employ CASSCF(6,6) to account for strong electron correlation .
- Kinetic Profiling : Compare Eyring plots (ΔH‡ and ΔS‡) from experimental rate constants (e.g., Arrhenius parameters) with DFT-derived barriers .
Q. How can this compound be functionalized to enhance its bioactivity while retaining stereochemical integrity?
- Methodological Answer :
- Protecting Groups : Use trityl (Triphenylmethyl) to shield the azetidine nitrogen during thiophene derivatization .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties without racemization .
- Post-functionalization Analysis : Monitor stereoretention via circular dichroism (CD) at 220–250 nm .
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(2S)-2-thiophen-2-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m0/s1 |
InChI Key |
ABDXALOYXTXLSK-LURJTMIESA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=CS2 |
Canonical SMILES |
C1CNC1C2=CC=CS2 |
Origin of Product |
United States |
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